molecular formula C9H15N3O2 B6236508 methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 2137846-88-7

methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No. B6236508
CAS RN: 2137846-88-7
M. Wt: 197.2
InChI Key:
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Description

“Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate” is a chemical compound with the IUPAC name “tert-butyl 3-amino-1H-pyrazole-1-carboxylate”. It has a molecular weight of 183.21 and its InChI code is 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3, (H2,9,10) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .


Molecular Structure Analysis

The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

Aminoazoles, such as the compound , are efficient mono-, bi- and polynucleophiles that can react with different electrophiles. The presence of several alternative reaction centers in aminoazoles often makes them useful reagents in controlled multidirectional interactions, providing the possibility to synthesize diverse chemotypes of final products .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate: A Comprehensive Analysis of Scientific Research Applications:

Bioconjugation in Chemical Biology

This compound serves as a ligand for copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal in bioconjugation experiments. Its water-solubility and biocompatibility make it superior for use in diverse chemical biology experiments, especially where cell cytotoxicity is a concern .

Pharmaceutical Research

Pyrazole derivatives exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. This suggests potential applications of methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate in the development of new pharmaceuticals .

Synthesis of N-heterocycles

The compound can be used in the synthesis of N-heterocycles, which are structures of biological interest. It can act as a building block in the construction of C–N bonds, which are essential in creating complex organic molecules .

Organic Synthesis Building Blocks

As a versatile synthetic building block, this compound can be utilized in the synthesis of remarkable organic molecules with diverse functionalities. It can contribute to the creation of complex molecular architectures in organic chemistry .

Intermediate in Medicinal Chemistry

The compound may serve as an intermediate in the synthesis of more complex molecules with potential medicinal applications. Its reactivity and structural features make it suitable for multi-step synthetic routes .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures should be taken when handling this compound, including wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a complex organic compound that is used as an intermediate in the synthesis of various pharmaceuticals Similar compounds have been used in the synthesis of antibiotics like ceftolozane , which target bacterial cell wall synthesis.

Mode of Action

It’s known that it can be used as an intermediate in the synthesis of other compounds . In these processes, it likely interacts with other molecules through its amino and carboxylate groups, leading to the formation of new compounds.

Biochemical Pathways

As an intermediate in the synthesis of antibiotics like ceftolozane , it may indirectly affect the bacterial cell wall synthesis pathway.

Result of Action

The compounds it helps synthesize, such as ceftolozane, have potent antibacterial effects .

Action Environment

The action environment of methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is typically a laboratory setting, where it is used as an intermediate in chemical reactions . Environmental factors such as temperature, pH, and the presence of other reactants can influence its reactivity and stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate involves the reaction of tert-butyl hydrazine with ethyl acetoacetate to form ethyl 3-tert-butyl-1H-pyrazole-4-carboxylate. This intermediate is then reacted with methyl chloroformate and ammonia to yield the final product.", "Starting Materials": [ "tert-butyl hydrazine", "ethyl acetoacetate", "methyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: Reaction of tert-butyl hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form ethyl 3-tert-butyl-1H-pyrazole-4-carboxylate.", "Step 2: Reaction of ethyl 3-tert-butyl-1H-pyrazole-4-carboxylate with methyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate to form methyl 3-tert-butyl-1-(methoxycarbonyl)-1H-pyrazole-4-carboxylate.", "Step 3: Reaction of methyl 3-tert-butyl-1-(methoxycarbonyl)-1H-pyrazole-4-carboxylate with ammonia in the presence of a base such as sodium hydroxide or potassium hydroxide to yield the final product, methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate." ] }

CAS RN

2137846-88-7

Product Name

methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

Molecular Formula

C9H15N3O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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